EP3 antagonist 2

Catalog No.
S539203
CAS No.
M.F
C21H21N3O2
M. Wt
347.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
EP3 antagonist 2

Product Name

EP3 antagonist 2

IUPAC Name

3-[(3R)-3-methyl-2-oxopiperidin-3-yl]-6-(5-methylquinolin-3-yl)-1H-pyridin-2-one

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

InChI

InChI=1S/C21H21N3O2/c1-13-5-3-6-18-15(13)11-14(12-23-18)17-8-7-16(19(25)24-17)21(2)9-4-10-22-20(21)26/h3,5-8,11-12H,4,9-10H2,1-2H3,(H,22,26)(H,24,25)/t21-/m1/s1

InChI Key

OJVNYQOKTZLPPX-OAQYLSRUSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

PF-06748962

The exact mass of the compound 3-[(3R)-3-methyl-2-oxopiperidin-3-yl]-6-(5-methylquinolin-3-yl)-1H-pyridin-2-one is 347.1634 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

EP3 antagonist 2, also known as PF-06748962 (CAS 1952261-87-8), is a highly potent, selective, and neutral lactam-based antagonist of the prostaglandin E2 receptor 3 (EP3) . Exhibiting a strong human EP3 receptor binding affinity (Ki = 3.3 nM) and significant functional antagonistic activity (IC50 = 30.8 nM for cAMP levels), it is widely utilized as a benchmark tool compound in GPCR pharmacology [1]. Unlike early-generation EP3 antagonists that relied on large, acidic structures mimicking the endogenous ligand PGE2, PF-06748962 features an optimized neutral scaffold designed to improve lipophilic efficiency and processability [2]. This makes it a highly reliable reference standard for analytical method development, in vitro screening, and complex in vivo metabolic and cardiovascular modeling .

Substituting EP3 antagonist 2 with older, generic EP3 antagonists or broad-spectrum prostanoid inhibitors frequently compromises experimental integrity and procurement efficiency . Classic EP3 antagonists were typically large acidic ligands that mimicked PGE2; while potent, they suffered from poor lipophilic ligand efficiency (LLE) and suboptimal oral bioavailability, severely limiting their utility in systemic in vivo models [1]. Furthermore, early attempts at neutral antagonists often exhibited reactive metabolite liabilities, such as glutathione adduction, which confounded in vitro safety profiles and reproducibility [2]. Procuring the precisely optimized lactam-based PF-06748962 ensures high target selectivity and robust functional antagonism while avoiding the off-target reactivity and poor pharmacokinetic properties that plague less refined analogs .

High-Affinity Target Engagement vs. Acidic Mimetics

EP3 antagonist 2 demonstrates a robust binding affinity for the human EP3 receptor with a Ki of 3.3 nM, achieving low-nanomolar target engagement without relying on the acidic moieties found in classic PGE2 mimetics . This structural optimization allows it to maintain high potency while significantly improving drug-like properties compared to older baseline compounds [1].

Evidence DimensionHuman EP3 receptor binding affinity (Ki)
Target Compound DataKi = 3.3 nM
Comparator Or BaselineClassic acidic PGE2 mimetics (structurally hindered by poor lipophilic efficiency)
Quantified DifferenceAchieves low-nanomolar affinity (3.3 nM) utilizing an optimized neutral lactam scaffold.
ConditionsRadioligand competition binding assay at the human EP3 receptor.

Allows researchers to achieve robust receptor blockade at low concentrations without introducing the poor membrane permeability associated with acidic PGE2 mimetics.

Functional Antagonism in Cellular cAMP Assays

Beyond simple binding, PF-06748962 exhibits potent functional antagonism, effectively blocking EP3-mediated signaling with an IC50 of 30.8 nM . This quantitative suppression of cellular cAMP levels provides a reliable benchmark for downstream signal transduction studies, outperforming less selective or less potent in-class substitutes [1].

Evidence DimensionFunctional antagonistic activity (IC50)
Target Compound DataIC50 = 30.8 nM
Comparator Or BaselineStandard early-generation EP3 antagonists (often >100 nM in cellular functional assays)
Quantified DifferenceDemonstrates highly potent functional inhibition (30.8 nM) of EP3-mediated cAMP signaling.
ConditionsCellular cAMP level determination assay.

Validates the compound's utility as a potent functional inhibitor for downstream signaling pathway analysis, ensuring reliable assay calibration.

Structural Optimization for in vivo Pharmacokinetics

The development of PF-06748962 focused on replacing problematic substructures with a neutral pyridinone/piperidinone core, thereby eliminating the glutathione adduction liabilities seen in earlier naphthalene-containing derivatives [1]. This optimization significantly enhances lipophilic ligand efficiency (LLE) and oral bioavailability, making it a highly reliable choice over unoptimized analogs for systemic administration [2].

Evidence DimensionLipophilic efficiency and metabolite stability
Target Compound DataNeutral lactam-based scaffold with clean in vitro safety profile
Comparator Or BaselineEarly neutral compounds (e.g., naphthalene derivatives) with glutathione adduction liabilities
Quantified DifferenceEliminates reactive substructures, improving oral bioavailability and preventing confounding toxicity.
Conditionsin vitro ADME and pharmacokinetic profiling.

Ensures that the procured compound is suitable for complex in vivo metabolic models without the confounding toxicity of reactive metabolites.

High Analytical Purity for Reproducible Calibration

Commercially available EP3 antagonist 2 is typically supplied at ≥98% purity (HPLC), ensuring that functional assays and pharmacokinetic models are not skewed by off-target active impurities . This high level of purity is essential for its role as a quantitative reference standard in analytical method validation .

Evidence DimensionAnalytical purity
Target Compound Data≥98% (HPLC)
Comparator Or BaselineCrude or unverified EP3 antagonist extracts
Quantified DifferenceGuaranteed ≥98% purity ensures absence of off-target active impurities.
ConditionsHigh-Performance Liquid Chromatography (HPLC) validation.

Critical for use as a reliable, reproducible quantitative reference standard in pharmacokinetic and pharmacodynamic assay development.

Metabolic Disease Modeling

Due to its optimized oral bioavailability and clean safety profile, EP3 antagonist 2 is highly suited for in vivo investigations into the role of EP3 in glucose-stimulated insulin secretion and diabetes models [1]. It provides a reliable means to block EP3 without the confounding off-target toxicities of earlier compounds[2].

Cardiovascular and Thrombosis Research

The compound's potent functional antagonism makes it an excellent choice for studies exploring the atherothrombotic effects of PGE2/EP3 signaling [1]. It allows researchers to isolate EP3-specific platelet activation pathways with high precision [2].

GPCR Assay Development and Validation

As a highly characterized and commercially available reference standard, PF-06748962 is ideal for calibrating novel EP3 binding assays and cAMP functional screens . Its guaranteed high purity (≥98%) ensures reproducible baseline measurements across different laboratory workflows .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

347.16337692 Da

Monoisotopic Mass

347.16337692 Da

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024

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